molecular formula C12H10ClN3O2 B2689897 6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide CAS No. 2305296-81-3

6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B2689897
CAS No.: 2305296-81-3
M. Wt: 263.68
InChI Key: KFHWARQRLAZHFJ-UHFFFAOYSA-N
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Description

6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position and a methoxy group at the 5th position of the pyridine ring, along with a carboxamide group at the 2nd position

Preparation Methods

The synthesis of 6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the use of amidines with saturated ketones under Cu-catalysis, which facilitates the formation of the desired pyridine derivative .

Chemical Reactions Analysis

6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the modulation of various biological processes. For example, it has been shown to inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-8-5-6-11(14-7-8)16-12(17)9-3-2-4-10(13)15-9/h2-7H,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHWARQRLAZHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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